molecular formula C19H13ClN4OS B12046193 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-10-6

3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12046193
CAS No.: 478255-10-6
M. Wt: 380.9 g/mol
InChI Key: JCNXZQHIGXHDMU-SRZZPIQSSA-N
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Description

3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxynaphthalene-1-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then reacted with thiosemicarbazide under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for its use in the development of advanced materials with specific electronic and optical properties.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(3-Bromophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
  • 3-(3-Methylphenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

3-(3-Chlorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties to the molecule

Properties

CAS No.

478255-10-6

Molecular Formula

C19H13ClN4OS

Molecular Weight

380.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H13ClN4OS/c20-14-6-3-5-13(10-14)18-22-23-19(26)24(18)21-11-16-15-7-2-1-4-12(15)8-9-17(16)25/h1-11,25H,(H,23,26)/b21-11+

InChI Key

JCNXZQHIGXHDMU-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC(=CC=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC(=CC=C4)Cl)O

Origin of Product

United States

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